5-(Pyridin-4-yl)indoline dihydrochloride
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Overview
Description
5-(Pyridin-4-yl)indoline dihydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyridine ring attached to an indoline structure, making it a valuable scaffold for various chemical and biological applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-(pyridin-4-yl)indoline dihydrochloride, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indoline derivatives are known to undergo aromatization by cytochrome p450 (p450) enzymes to produce indole through a novel dehydrogenation pathway . The indole products can potentially be bioactivated to toxic intermediates through an additional dehydrogenation step .
Biochemical Pathways
Indoline is known to be aromatized by cytochrome p450 enzymes to produce indole through a novel dehydrogenation pathway . This suggests that the compound may interact with the cytochrome P450 enzyme system and potentially affect related biochemical pathways.
Pharmacokinetics
The compound’s interaction with cytochrome p450 enzymes suggests it may undergo metabolic transformations in the body
Result of Action
Indole derivatives, including this compound, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-(Pyridin-4-yl)indoline dihydrochloride, like other indoline derivatives, is known to interact with multiple receptors, contributing to its broad biological activity
Cellular Effects
Indoline derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
Indoline derivatives are known to bind with high affinity to multiple receptors , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indoline derivatives are known to be involved in various metabolic processes , suggesting that this compound may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)indoline dihydrochloride typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indoline.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)indoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
5-(Pyridin-4-yl)indoline dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 5-(Pyridin-4-yl)indoline dihydrochloride.
Pyridine Derivatives: Compounds such as pyridine-3-carboxylic acid and 2,6-lutidine are structurally related to the pyridine moiety of the compound.
Uniqueness
This compound is unique due to its combined indoline and pyridine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXPHHBFKAEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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